molecular formula C7H9NO2S2 B2960656 N-cyclopropylthiophene-2-sulfonamide CAS No. 618392-62-4

N-cyclopropylthiophene-2-sulfonamide

Cat. No.: B2960656
CAS No.: 618392-62-4
M. Wt: 203.27
InChI Key: ZNGDCPZPMYRCLZ-UHFFFAOYSA-N
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Description

N-cyclopropylthiophene-2-sulfonamide is an organosulfur compound that features a thiophene ring substituted with a sulfonamide group and a cyclopropyl group

Scientific Research Applications

N-cyclopropylthiophene-2-sulfonamide has several applications in scientific research:

  • Medicinal Chemistry : It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.
  • Materials Science : The compound is used in the development of organic semiconductors and conductive polymers.
  • Biological Studies : It serves as a probe for studying enzyme inhibition and protein-ligand interactions.
  • Industrial Applications : It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

The safety data sheet for “N-cyclopropylthiophene-2-sulfonamide” indicates that it is intended for laboratory research purposes and not for drug or household use .

Future Directions

While specific future directions for “N-cyclopropylthiophene-2-sulfonamide” were not found, there are ongoing research and development efforts in the field of sulfonamides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylthiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Thiophene-2-sulfonyl chloride + Cyclopropylamine → this compound + HCl

The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropylthiophene-2-sulfonamide can undergo various chemical reactions, including:

  • Oxidation : The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
  • Reduction : The sulfonamide group can be reduced to form thiols or amines.
  • Substitution : The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
  • Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution : Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed:
  • Oxidation : Sulfonic acids, sulfonyl chlorides
  • Reduction : Thiols, amines
  • Substitution : Various substituted thiophene derivatives

Comparison with Similar Compounds

Similar Compounds:

  • Thiophene-2-sulfonamide : Lacks the cyclopropyl group, making it less sterically hindered.
  • Cyclopropylsulfonamide : Lacks the thiophene ring, resulting in different electronic properties.
  • N-methylthiophene-2-sulfonamide : Contains a methyl group instead of a cyclopropyl group, affecting its reactivity and binding properties.

Uniqueness: N-cyclopropylthiophene-2-sulfonamide is unique due to the presence of both the cyclopropyl group and the thiophene ring, which confer distinct steric and electronic properties. These features make it a versatile compound for various applications, particularly in the design of enzyme inhibitors and organic electronic materials.

Properties

IUPAC Name

N-cyclopropylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c9-12(10,8-6-3-4-6)7-2-1-5-11-7/h1-2,5-6,8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGDCPZPMYRCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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